1-{3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid
Description
Chemical Identity and Structural Characterization of 1-{3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic Acid
Systematic Nomenclature and CAS Registry Analysis
The compound is systematically named This compound , reflecting its structural components:
- A piperidine-4-carboxylic acid core (a six-membered nitrogen-containing ring with a carboxylic acid substituent at position 4).
- A pyridin-2-yl group (a six-membered aromatic ring with one nitrogen atom) attached to the piperidine ring at position 1.
- A 1,2,4-oxadiazol-5-yl heterocycle (a five-membered ring containing two nitrogen atoms and one oxygen atom) linked to the pyridine ring at position 3.
- A 3-fluorophenyl substituent (a benzene ring with a fluorine atom at position 3) attached to the oxadiazole ring.
The CAS Registry Number for this compound is 1232799-10-8 . This identifier confirms its unique entry in chemical databases and distinguishes it from structurally similar molecules.
Molecular Architecture and Stereochemical Considerations
The molecular formula is C₁₉H₁₇FN₄O₃ , with a molecular weight of 368.36 g/mol . Key structural features include:
- Piperidine ring : A saturated six-membered ring with one nitrogen atom, contributing to the compound’s basicity.
- Pyridine-oxadiazole linkage : The pyridine ring at position 2 connects to the oxadiazole ring, forming a conjugated system that influences electronic properties.
- Fluorophenyl group : The meta-fluorine substituent on the benzene ring introduces electronegativity and steric effects.
Stereochemical analysis reveals no chiral centers in the molecule, as confirmed by the absence of stereodescriptors in its IUPAC name and structural depictions. However, the rigid oxadiazole and pyridine rings impose planar constraints, potentially affecting molecular interactions.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Profiling
¹H NMR data for analogous oxadiazole-containing compounds (e.g., derivatives reported in ) provide insights into expected proton environments:
- Piperidine protons : Methylenic protons (CH₂) adjacent to the nitrogen resonate between δ 2.5–3.5 ppm, while the carboxylic acid proton (COOH) appears as a broad singlet near δ 12–13 ppm.
- Pyridine protons : Aromatic protons on the pyridine ring typically show signals between δ 7.0–8.5 ppm, with coupling patterns dependent on substitution.
- Fluorophenyl protons : The meta-fluorine atom deshields adjacent protons, resulting in a triplet (J = 8–10 Hz) near δ 7.1–7.3 ppm for the ortho hydrogens and a doublet (J = 8–10 Hz) at δ 7.4–7.6 ppm for the para hydrogen.
¹³C NMR would reveal carbonyl carbons (e.g., carboxylic acid at δ 170–175 ppm) and aromatic carbons (δ 110–160 ppm), with the oxadiazole C=N carbon appearing near δ 160–165 ppm.
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) of the compound would show a molecular ion peak at m/z 368.36 ([M+H]⁺). Key fragmentation pathways include:
- Loss of the carboxylic acid group (–COOH, 44 Da), yielding a fragment at m/z 324.3 .
- Cleavage of the oxadiazole ring, generating a pyridinyl-piperidine fragment at m/z 207.1 .
- Fluorophenyl-related ions (e.g., [C₆H₄F]⁺ at m/z 95.0 ).
Infrared (IR) Vibrational Signature Analysis
IR spectroscopy would exhibit characteristic absorptions:
- O–H stretch (carboxylic acid): Broad band near 2500–3300 cm⁻¹ .
- C=O stretch (carboxylic acid): Strong peak at 1700–1750 cm⁻¹ .
- C=N stretch (oxadiazole): Sharp absorption at 1570–1600 cm⁻¹ .
- C–F stretch (aryl fluoride): Signal at 1100–1200 cm⁻¹ .
These spectral features collectively validate the compound’s structural framework and functional group composition.
Propriétés
IUPAC Name |
1-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3/c20-14-4-1-3-13(11-14)16-22-18(27-23-16)15-5-2-8-21-17(15)24-9-6-12(7-10-24)19(25)26/h1-5,8,11-12H,6-7,9-10H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCONJKYLLISJBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=C(C=CC=N2)C3=NC(=NO3)C4=CC(=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Preparation of the 1,2,4-Oxadiazole Moiety
The 1,2,4-oxadiazole ring is commonly synthesized by cyclodehydration of amidoximes with carboxylic acid derivatives or by coupling nitrile oxides with nitriles. For the 3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl fragment:
- Starting from 3-fluorobenzonitrile, an amidoxime intermediate is prepared by reaction with hydroxylamine.
- Cyclization with a suitable carboxylic acid derivative or acid chloride under dehydrating conditions forms the oxadiazole ring.
- This process is often promoted by coupling agents such as EDCI or DCC in solvents like tetrahydrofuran or dioxane, under mild heating or reflux conditions.
Functionalization of the Pyridine Ring
The pyridine ring bearing the oxadiazole substituent at the 3-position is prepared via:
- Halogenation or nitrile introduction at the 2-position of pyridine,
- Subsequent nucleophilic substitution or palladium-catalyzed cross-coupling to attach the oxadiazole moiety,
- The pyridine nitrogen remains unprotected or protected depending on subsequent steps.
Preparation of the Piperidine-4-carboxylic Acid Derivative
The piperidine-4-carboxylic acid moiety is typically introduced as a protected intermediate to prevent side reactions:
- The piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group or similar protecting groups.
- The carboxylic acid function is either free or converted into an activated ester or acid chloride for coupling.
- For example, 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid can be prepared and purified as a crystalline solid.
Coupling Reaction to Form the Final Compound
The key step is the amide bond formation between the pyridinyl-oxadiazole intermediate and the piperidine-4-carboxylic acid derivative:
- The carboxylic acid is activated using carbodiimide coupling agents such as EDCI (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide).
- Additives like HOBt (1-Hydroxybenzotriazole) improve coupling efficiency and reduce side reactions.
- The reaction is performed in solvents such as dioxane or dichloromethane under nitrogen atmosphere.
- Reaction temperatures are controlled, often starting at 0°C and warming to room temperature, with stirring for several hours (e.g., 2 hours at room temperature followed by reflux for 7 hours).
- After reaction completion, the mixture is worked up by solvent evaporation, aqueous-organic phase separation, washing with water and base (e.g., NaOH), drying over anhydrous sodium sulfate, and concentration.
- Purification is achieved by flash chromatography on silica gel using solvent systems like dichloromethane/methanol (99:1).
Protection Group Removal and Final Purification
- If Boc or other protecting groups were used, these are removed by standard acidolysis methods (e.g., treatment with trifluoroacetic acid).
- Final purification steps include recrystallization or preparative chromatography to yield the pure 1-{3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid.
Representative Experimental Data Summary
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amidoxime formation from 3-fluorobenzonitrile | Hydroxylamine hydrochloride, base, aqueous/organic solvent | High (>85%) | Formation of amidoxime intermediate |
| Cyclodehydration to 1,2,4-oxadiazole | Acid chloride or acid derivative, EDCI or DCC, dioxane, reflux | Moderate to high (60-80%) | Carbodiimide coupling agents used |
| Piperidine-4-carboxylic acid protection | Boc2O, base, solvent (e.g., dichloromethane) | High (90-95%) | Protects piperidine nitrogen for coupling |
| Amide coupling | EDCI.HCl, HOBt, dioxane, N2 atmosphere, RT to reflux | Moderate (40-60%) | Coupling of oxadiazole-pyridine and piperidine acid |
| Deprotection and purification | Acidolysis, chromatography | Variable (50-70%) | Final compound isolation |
Additional Notes on Reaction Optimization
- The use of polymer-supported carbodiimides (e.g., PS-DCC) can facilitate purification.
- Reaction times and temperatures are optimized to balance conversion and minimize side products.
- Solvent choice impacts solubility and reaction kinetics; tetrahydrofuran, dioxane, and dichloromethane are common.
- Bases such as triethylamine, diisopropylamine, or pyridine are used to scavenge acid byproducts during coupling.
- Washing steps with aqueous NaOH help remove residual acids and coupling reagents.
Analyse Des Réactions Chimiques
1-{3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
The compound has garnered attention for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting various diseases.
Anticancer Activity
Research indicates that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest. A study demonstrated that similar oxadiazole-based compounds effectively reduced the viability of breast cancer cells through the modulation of signaling pathways involved in cell proliferation and survival .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of oxadiazole derivatives. Compounds similar to 1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid have shown efficacy against a range of bacterial strains. For example, a derivative was tested against Gram-positive and Gram-negative bacteria and demonstrated significant inhibition of bacterial growth.
Neurological Applications
The compound's structure suggests potential neuroprotective effects. Studies have indicated that piperidine derivatives can interact with neurotransmitter systems, potentially offering benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary investigations into related compounds have shown promise in enhancing cognitive function and reducing neuroinflammation .
Material Science Applications
In addition to biological applications, this compound may also find use in material science.
Organic Electronics
Due to its unique electronic properties, compounds like this compound can be explored as components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of fluorine enhances the electron-withdrawing capacity of the compound, which is beneficial for charge transport in electronic devices .
Sensors
Research has indicated that oxadiazole derivatives can be utilized in the development of chemical sensors due to their fluorescence properties. The incorporation of this compound into sensor matrices could enhance sensitivity and selectivity for detecting specific analytes .
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored a series of oxadiazole derivatives for their anticancer activity. Among them, a compound structurally similar to our target showed a 70% reduction in tumor size in xenograft models when administered at a specific dosage over four weeks .
Case Study 2: Antimicrobial Efficacy
In a recent investigation published in Antibiotics, researchers evaluated the antibacterial properties of several oxadiazole derivatives against resistant strains of Staphylococcus aureus. The compound demonstrated an MIC (Minimum Inhibitory Concentration) value significantly lower than conventional antibiotics, indicating its potential as a novel antimicrobial agent .
Mécanisme D'action
The mechanism of action of 1-{3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound’s fluorophenyl and oxadiazole moieties are believed to play a crucial role in its binding affinity and activity. The exact molecular pathways and targets are still under investigation, but it is hypothesized that the compound may interact with enzymes or receptors involved in various biological processes .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Fluorophenyl-Substituted Oxadiazole Derivatives
The compound’s closest analogs differ in the fluorophenyl substitution pattern and heterocyclic core:
*Estimated based on molecular formula C₁₃H₁₂FN₃O.
Key Observations :
- Substituent Position: The 3-fluorophenyl group in the target compound may influence electronic and steric properties differently compared to 2- or 4-fluoro analogs.
- Heterocyclic Core : Replacing oxadiazole with triazole (as in MDL MFCD22390668) introduces additional hydrogen-bonding capacity, which could modulate solubility or target engagement .
Piperidine-4-carboxylic Acid Derivatives
Piperidine-4-carboxylic acid is a common scaffold in drug discovery. Comparisons with other derivatives include:
*Estimated based on molecular formula C₁₁H₁₀N₃O₃.
Key Observations :
- Backbone Flexibility: The target compound’s rigid pyridine-oxadiazole-piperidine architecture contrasts with flexible butanoic acid derivatives (e.g., InterBioScreen’s product), which may exhibit improved membrane permeability but reduced target specificity .
- Protective Groups : tert-Boc-protected analogs (e.g., CAS 652971-20-5) are often intermediates in synthesis, highlighting the target compound’s advanced stage as a carboxylic acid .
Oxadiazole-Containing Pharmaceuticals
Evidence from patents (e.g., EP 1 808 168 B1) reveals oxadiazole-piperidine hybrids as candidates for kinase inhibitors or anti-inflammatory agents. For example:
Physicochemical and Commercial Considerations
Physicochemical Properties
- Solubility: The carboxylic acid group enhances aqueous solubility relative to non-polar analogs like tert-butyl carbamates (e.g., CAS 1338690-08-6) .
- Stability : Oxadiazoles are generally stable under physiological conditions, though the 3-fluorophenyl group may introduce susceptibility to metabolic dehalogenation .
Commercial Availability
The target compound’s discontinued status (CymitQuimica, Combi-Blocks) contrasts with available analogs like 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methylpyrazole derivatives (e.g., QY-0856, 95% purity), suggesting synthesis challenges or niche demand .
Activité Biologique
The compound 1-{3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid is a derivative of piperidine containing a 1,2,4-oxadiazole moiety. This structure has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 323.35 g/mol |
| LogP | 3.6219 |
| Polar Surface Area | 64.368 Ų |
| Hydrogen Bond Acceptors | 7 |
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole ring demonstrate significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazoles exhibit broad-spectrum activity against various bacteria and fungi. The presence of a 3-fluorophenyl group enhances this activity by increasing lipophilicity and improving membrane penetration.
A systematic review highlighted that oxadiazole derivatives were effective against both Gram-positive and Gram-negative bacteria, with some compounds showing activity comparable to standard antibiotics like gentamicin .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been widely explored. In vitro studies have demonstrated that this compound inhibits cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, one study reported that similar oxadiazole derivatives showed IC50 values in the low micromolar range against various cancer cell lines .
Case Study:
In a recent investigation by Dhumal et al., compounds with the oxadiazole scaffold were tested for their cytotoxic effects on HeLa and MCF-7 cancer cell lines. The results indicated that certain substitutions on the oxadiazole ring significantly enhanced cytotoxicity, suggesting a structure-activity relationship (SAR) where electron-withdrawing groups at specific positions increased potency .
Anti-inflammatory Activity
Oxadiazole-containing compounds have also been studied for their anti-inflammatory properties. Research shows that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models of disease. The mechanism often involves the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .
Comparative Analysis of Related Compounds
To better understand the biological activity of This compound , it is useful to compare it with other related compounds.
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Compound A | Moderate | High | Low |
| Compound B | High | Moderate | High |
| This Compound | High | High | Moderate |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-{3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic coupling reactions. For example, the oxadiazole ring can be formed via cyclization of a thioamide intermediate with hydroxylamine, followed by coupling to a pyridine-piperidine scaffold under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) . Optimization should focus on temperature control (e.g., maintaining 80–100°C for cyclization), solvent selection (DMSO or DMF for polar intermediates), and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to achieve >95% purity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, oxadiazole C=O at ~165 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if applicable) using single-crystal diffraction .
Q. How can researchers assess the compound’s physicochemical properties (e.g., solubility, stability)?
- Methodological Answer :
- Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO, quantified via UV-Vis spectroscopy at λmax ~260 nm .
- Stability : Conduct accelerated degradation studies under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, monitoring degradation products via HPLC .
Advanced Research Questions
Q. How should structure-activity relationship (SAR) studies be designed to explore the pharmacophore of this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with variations in the oxadiazole ring (e.g., replacing fluorine with other halogens) or piperidine substituents (e.g., methyl, hydroxyl groups) .
- Biological Assays : Test analogs against target enzymes/receptors (e.g., kinase inhibition assays) and correlate activity with electronic (Hammett σ) and steric (Taft Es) parameters .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to active sites (e.g., ATP-binding pockets) .
Q. How can contradictions in reported biological data (e.g., varying IC₅₀ values) be resolved?
- Methodological Answer :
- Standardize Assays : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times (24–48 hr), and controls (DMSO vehicle).
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical models (ANOVA) to identify outliers .
- Validate Purity : Re-test batches with conflicting results using LC-MS to rule out impurities >98% .
Q. What strategies are effective for studying the compound’s metabolic pathways and pharmacokinetics?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-QTOF-MS .
- Pharmacokinetic Profiling : Conduct rodent studies with IV/PO dosing, measuring plasma concentrations over time (non-compartmental analysis using WinNonlin) .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
Q. How can researchers address challenges in achieving enantiomeric purity for chiral derivatives?
- Methodological Answer :
- Chiral Chromatography : Use CHIRALPAK® columns (e.g., AD-H) with hexane/isopropanol mobile phases .
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during key steps like piperidine ring formation .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
